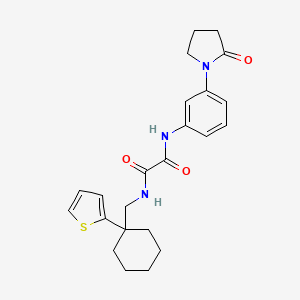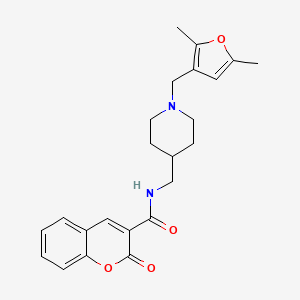
N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.471. The purity is usually 95%.
BenchChem offers high-quality N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Potential and Molecular Mechanisms
Analgesic and Antidepressive Effects
Research has demonstrated the analgesic and antidepressive potentials of related δ-opioid agonists, showcasing their efficacy in reducing chronic pain through δ-opioid receptors, particularly in peripheral neurons. Notably, these compounds have been observed to significantly reduce inflammatory and neuropathic pain without inducing typical δ agonist-induced side effects such as hyperlocomotion or receptor internalization, suggesting a unique, biased activity at the receptor level (C. Nozaki et al., 2012).
Synthetic Approaches and Chemical Interactions
Synthesis and Antibacterial Evaluation
Novel synthetic methods have been developed for derivatives of chromene compounds, which have shown antibacterial effects against both Gram-negative and Gram-positive bacteria. These methods highlight the utility of such compounds in developing new antibacterial agents (Behjat Pouramiri et al., 2017).
Heterocyclic Chemistry Applications
Studies have also explored the synthesis of novel heterocyclic compounds derived from chromene, demonstrating their potential in producing compounds with significant anti-inflammatory and analgesic activities. This underscores the versatility of chromene derivatives in medicinal chemistry, particularly in the development of COX-2 inhibitors with high selectivity and efficacy (A. Abu‐Hashem et al., 2020).
Molecular Docking and Antitumor Activities
Molecular Docking Studies
Research into the binding affinity and molecular docking of chromene derivatives has provided insights into their potential as anti-proliferative agents against human breast cancer cell lines, highlighting the therapeutic potential of chromene-based compounds in cancer treatment (I. Parveen et al., 2017).
properties
IUPAC Name |
N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-15-11-19(16(2)28-15)14-25-9-7-17(8-10-25)13-24-22(26)20-12-18-5-3-4-6-21(18)29-23(20)27/h3-6,11-12,17H,7-10,13-14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQFFFHTWUGQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2544703.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2,5-dimethylbenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2544704.png)
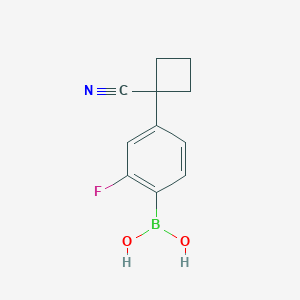
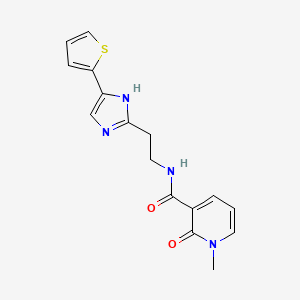
![2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2544712.png)
![3-(4-Bromophenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2544715.png)
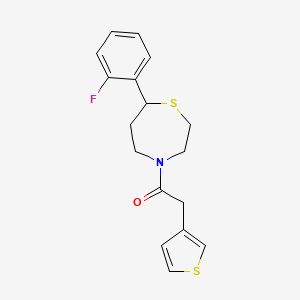
![2-Benzhydryl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B2544717.png)

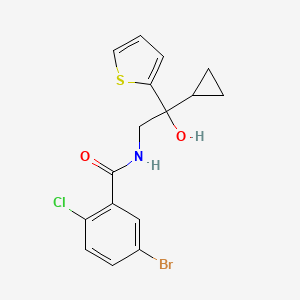
![(3,4-dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2544720.png)
